Tetrakis[1-[(4-tert-Butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is a complex organometallic compound with the molecular formula C60H80N4O16Rh2S4 and a molecular weight of 1447.37 g/mol . This compound is known for its unique structural features and significant applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) has several significant applications in scientific research:
Wirkmechanismus
Mode of Action
It is known to act as a catalyst for asymmetric cyclopropanations .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of biochemical reactions, particularly those involving the formation of cyclopropane rings .
Result of Action
As a catalyst for asymmetric cyclopropanations, it likely facilitates the formation of cyclopropane rings in organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) involves the reaction of dirhodium(II) acetate with 1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate ligands. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under inert atmosphere conditions to prevent oxidation . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state rhodium species.
Reduction: It can also be reduced to lower oxidation state rhodium species using appropriate reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) species, while reduction reactions may produce rhodium(I) species. Substitution reactions result in the formation of new rhodium complexes with different ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis[1-[(4-methylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
- Tetrakis[1-[(4-ethylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
- Tetrakis[1-[(4-isopropylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
Uniqueness
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is unique due to the presence of the bulky tert-butyl groups on the phenyl rings. These groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes. Additionally, the specific configuration of the pyrrolidinecarboxylate ligands contributes to the compound’s distinct chemical properties and applications .
Biologische Aktivität
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) (CAS 183800-15-9) is a dirhodium complex that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrakis sulfonyl group attached to pyrrolidinecarboxylate ligands, contributing to its reactivity and interactions with biological systems.
- Molecular Formula : C60H80N4O16Rh2S4
- Molecular Weight : 1447.37 g/mol
Dirhodium complexes, including this compound, are known to facilitate various catalytic reactions, particularly in asymmetric synthesis. They operate by stabilizing reactive intermediates, which can lead to the formation of chiral products. The biological activity of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is primarily attributed to its ability to catalyze cyclopropanation reactions and other transformations involving carbene intermediates.
Biological Activity
Research indicates that dirhodium complexes exhibit several biological effects:
- Anticancer Activity : Some studies suggest that dirhodium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism can disrupt cellular homeostasis and promote cell death in malignant cells.
- Anti-inflammatory Properties : Dirhodium compounds have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Research has indicated that these complexes can act as inhibitors for specific enzymes, which may be beneficial in treating various diseases.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II):
- Asymmetric Synthesis : A study published in the Journal of the American Chemical Society demonstrated that this compound could effectively catalyze asymmetric cyclopropanation reactions with high enantioselectivity, showcasing its utility in synthetic organic chemistry .
- Antitumor Effects : In vitro studies have indicated that dirhodium complexes can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy .
- Mechanistic Insights : Computational studies have provided insights into the reaction mechanisms facilitated by dirhodium complexes, highlighting how steric and electronic factors influence their reactivity and selectivity .
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
183800-15-9 |
---|---|
Molekularformel |
C60H80N4O16Rh2S4 |
Molekulargewicht |
1447.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
HVKPLPQGLBYKLH-UHFFFAOYSA-J |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
Synonyme |
TETRAKIS(1-((4-TERT-BUTYLPHENYLSULFONYL& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.